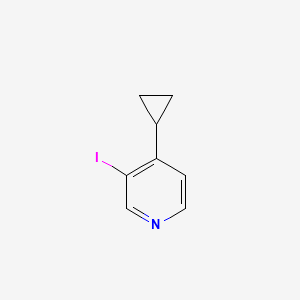

4-Cyclopropyl-3-iodopyridine

Description

4-Cyclopropyl-3-iodopyridine is a halogenated pyridine derivative characterized by a cyclopropyl substituent at the 4-position and an iodine atom at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the cyclopropyl group and the iodine atom. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the cyclopropyl group enhances metabolic stability and modulates lipophilicity .

Properties

CAS No. |

1365763-18-3 |

|---|---|

Molecular Formula |

C8H8IN |

Molecular Weight |

245.06 g/mol |

IUPAC Name |

4-cyclopropyl-3-iodopyridine |

InChI |

InChI=1S/C8H8IN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

DZQNIHHRIFCLQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Chloro-3-cyclopropylpyridine (CAS: 1346544-23-7)

- Molecular Formula : C₈H₈ClN

- Molecular Weight : 153.61 g/mol

- Synthesis Yield : 75% (via optimized routes reported in 2022) .

- Key Differences :

- The chlorine atom is smaller and less polarizable than iodine, reducing its utility in metal-catalyzed cross-couplings.

- Lower molecular weight and steric bulk compared to the iodo analog.

- Chlorinated derivatives are often less reactive in aromatic substitution reactions but more stable under thermal conditions .

4-Bromo-3-cyclopropylpyridine

- Molecular Formula : C₈H₈BrN (estimated)

- Molecular Weight : ~198.02 g/mol (calculated)

- Key Differences :

Comparative Data Table

Positional Isomers and Functional Group Variants

4-Amino-3-iodopyridine

- Molecular Formula : C₅H₅IN₂

- Key Differences: The amino group at the 4-position enhances solubility in polar solvents and participation in hydrogen bonding. Reduced steric hindrance compared to the cyclopropyl-substituted analog. The iodine atom retains utility in cross-coupling, but the amino group may complicate reaction conditions due to nucleophilicity .

2-Amino-3-iodopyridine

- Molecular Formula : C₅H₅IN₂

- Key Differences: Iodine at the 3-position and amino at the 2-position alter electronic distribution, affecting regioselectivity in further derivatization.

Pharmacologically Relevant Analogs

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)

- Structure : Contains a benzamide and piperidine moiety alongside the iodophenyl group.

- Key Differences :

BD 1008 and BD 1047

- Key Differences :

- These dihydrobromide salts feature dichlorophenyl and amine substituents, emphasizing σ-1 receptor antagonism.

- The absence of a pyridine core limits direct comparison but highlights the versatility of halogenated aromatics in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.